molecular formula C19H16F2NO3P B5143129 bis(2-fluorophenyl) (4-methylphenyl)amidophosphate

bis(2-fluorophenyl) (4-methylphenyl)amidophosphate

Cat. No. B5143129
M. Wt: 375.3 g/mol
InChI Key: JGQGXGLMAKDLBO-UHFFFAOYSA-N
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Description

Bis(2-fluorophenyl) (4-methylphenyl)amidophosphate, commonly known as BFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFMP is a type of organophosphate compound that has been synthesized through a specific method.

Mechanism of Action

The mechanism of action of BFMP is not fully understood. However, studies have suggested that BFMP inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting AChE activity, BFMP leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system. This overstimulation leads to the death of pests and cancer cells.
Biochemical and Physiological Effects:
BFMP has been found to have both biochemical and physiological effects. Biochemically, BFMP inhibits the activity of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. Physiologically, BFMP has been found to cause convulsions, respiratory failure, and death in pests. In cancer cells, BFMP induces apoptosis, a process of programmed cell death.

Advantages and Limitations for Lab Experiments

BFMP has several advantages for lab experiments. Firstly, it is relatively simple and cost-effective to synthesize. Secondly, it has a high yield, making it an attractive option for researchers who require large quantities of BFMP. However, BFMP has some limitations for lab experiments. Firstly, it is highly toxic and can be dangerous to handle. Secondly, its mechanism of action is not fully understood, making it challenging to predict its effects accurately.

Future Directions

There are several future directions for BFMP research. Firstly, more studies are needed to understand the mechanism of action of BFMP fully. Secondly, there is a need for further research on the potential applications of BFMP in cancer therapy. Thirdly, researchers should explore the possibility of developing safer and less toxic alternatives to BFMP for pest control.
Conclusion:
BFMP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized through a specific method and has been found to be effective in controlling pests and inducing apoptosis in cancer cells. However, it is highly toxic and can be dangerous to handle. Further research is needed to understand its mechanism of action fully and explore its potential applications.

Synthesis Methods

BFMP is synthesized through a specific method that involves the reaction between 2-fluoroaniline, p-toluidine, and phosphorus oxychloride. The reaction produces BFMP as a white solid with a yield of 85%. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers who require BFMP for their experiments.

Scientific Research Applications

BFMP has been extensively studied for its potential applications in various scientific fields. One of the significant applications of BFMP is in the development of pesticides. BFMP has been found to be effective in controlling pests such as aphids, whiteflies, and spider mites. Additionally, BFMP has shown potential in the treatment of cancer. Studies have indicated that BFMP inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-bis(2-fluorophenoxy)phosphoryl-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2NO3P/c1-14-10-12-15(13-11-14)22-26(23,24-18-8-4-2-6-16(18)20)25-19-9-5-3-7-17(19)21/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQGXGLMAKDLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2F)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-bis(2-fluorophenoxy)phosphoryl-4-methylaniline

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